molecular formula C5H11F B1204315 1-Fluoropentane CAS No. 592-50-7

1-Fluoropentane

Cat. No.: B1204315
CAS No.: 592-50-7
M. Wt: 90.14 g/mol
InChI Key: OEPRBXUJOQLYID-UHFFFAOYSA-N
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Description

1-Fluoropentane is an organic compound with the molecular formula C5H11F . It is a member of the alkyl fluorides family, characterized by the presence of a fluorine atom attached to a pentane chain. .

Mechanism of Action

Target of Action

It is primarily used in industrial applications and scientific research .

Pharmacokinetics

The pharmacokinetics of 1-Fluoropentane have not been extensively studied. As a small, lipophilic molecule, it is likely to be rapidly absorbed and distributed throughout the body following exposure. Its elimination would primarily occur via exhalation, given its volatile nature .

Biochemical Analysis

Biochemical Properties

1-Fluoropentane plays a significant role in biochemical reactions, particularly in the synthesis of halodecaboranes . It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. For instance, this compound has been used in the synthesis of 6-F-B10H13 and 6-Cl-B10H13, which are halodecaboranes

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its interaction with cellular components can lead to changes in cell function, affecting processes such as cell growth and differentiation. Although specific studies on the cellular effects of this compound are limited, its structural similarity to other fluorinated compounds suggests that it may impact cellular signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s fluorine atom plays a crucial role in these interactions, as it can form strong hydrogen bonds with biomolecules, altering their structure and function . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular processes and potential toxic effects . Studies have shown that high doses of this compound can cause adverse effects, such as cellular toxicity and organ damage, highlighting the importance of dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate its metabolism. The compound undergoes phase-I and phase-II metabolism, including processes such as hydroxylation and glucuronidation . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and its potential impact on metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution of this compound is essential for elucidating its biochemical effects and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . Studies have shown that this compound can localize to various subcellular structures, influencing their activity and function .

Preparation Methods

1-Fluoropentane can be synthesized through various methods, including:

    Halogen Exchange Reaction: One common method involves the reaction of pentyl halides (such as pentyl chloride or pentyl bromide) with a fluoride source like potassium fluoride (KF) in the presence of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Electrochemical Fluorination: This method involves the electrolysis of pentane in the presence of hydrogen fluoride (HF) using nickel anodes.

Chemical Reactions Analysis

1-Fluoropentane undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles. Common reagents include sodium iodide (NaI) in acetone, which facilitates the substitution of fluorine with iodine.

    Oxidation Reactions: Under specific conditions, this compound can be oxidized to form pentanoic acid derivatives.

    Reduction Reactions: It can be reduced to pentane using strong reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

1-Fluoropentane has several applications in scientific research:

Comparison with Similar Compounds

1-Fluoropentane can be compared with other alkyl fluorides such as:

The uniqueness of this compound lies in its specific chain length, which influences its physical and chemical properties, making it suitable for particular applications where other alkyl fluorides may not be as effective .

Properties

IUPAC Name

1-fluoropentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11F/c1-2-3-4-5-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPRBXUJOQLYID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060463
Record name Pentane, 1-fluoro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

592-50-7
Record name 1-Fluoropentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=592-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoropentane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentane, 1-fluoro-
Source EPA Chemicals under the TSCA
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Record name Pentane, 1-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-fluoropentane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.875
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-FLUOROPENTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CB0HUH34H3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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